![molecular formula C10H15NO B1294546 3-Cyano-3,5,5-trimethylcyclohexanone CAS No. 7027-11-4](/img/structure/B1294546.png)
3-Cyano-3,5,5-trimethylcyclohexanone
Overview
Description
3-Cyano-3,5,5-trimethylcyclohexanone, also known as Isophoronenitrile, is a chemical compound with the molecular formula C10H15NO . It has a molecular weight of 165.23 g/mol . The IUPAC name for this compound is 1,3,3-trimethyl-5-oxocyclohexane-1-carbonitrile .
Molecular Structure Analysis
The molecular structure of 3-Cyano-3,5,5-trimethylcyclohexanone can be represented by the InChI string: InChI=1S/C10H15NO/c1-9(2)4-8(12)5-10(3,6-9)7-11/h4-6H2,1-3H3 . The Canonical SMILES representation is: CC1(CC(=O)CC(C1)©C#N)C .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Cyano-3,5,5-trimethylcyclohexanone include a molecular weight of 165.23 g/mol . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 1.3 .Scientific Research Applications
Synthesis of Isophorone Diamine
Isophoronenitrile is used in the synthesis of Isophorone diamine (IPDA), an important alicyclic amine derived from the downstream products of acetone . IPDA is widely used as a solidifying agent for epoxy resins, showing excellent stain resistance, oil resistance, weatherability, color stability, low viscosity, and shrinkage .
Catalyst for Hydroamination
Isophoronenitrile is used in the one-pot hydroamination process. Supported Co/activated carbon catalysts were prepared by the incipient wetness impregnation method and applied to the one-pot hydroamination of isophorone nitrile (IPN) into isophorone diamine (IPDA) .
Production of Isophorone Diisocyanate
Isophoronenitrile is a raw material to isophorone diisocyanate, which is another popular material in the fields of polyurethane and paint .
High-Boiling-Point Solvent
Isophorone, which can be synthesized from Isophoronenitrile, is a technically important compound used as a high-boiling-point solvent for coatings, adhesives, etc .
Precursor for Polyurethanes
Isophorone, derived from Isophoronenitrile, is used as a starting material for various valuable compounds, including isophorone diisocyanate, a precursor for polyurethanes .
Purification Process
Isophoronenitrile is used in the production of isophoronenitrile from isophorone and hydrocyanic acid in the presence of a catalyst. The removal of impurities in the isophoronenitrile is effected via a melt crystallization .
Safety And Hazards
According to the harmonised classification and labelling approved by the European Union, 3-Cyano-3,5,5-trimethylcyclohexanone is harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, is harmful to aquatic life with long-lasting effects, and may cause an allergic skin reaction . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
1,3,3-trimethyl-5-oxocyclohexane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(2)4-8(12)5-10(3,6-9)7-11/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDFVIDVSCYKDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(C1)(C)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029284 | |
Record name | 5-Oxo-1,3,3-trimethylcyclohexanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Cyclohexanecarbonitrile, 1,3,3-trimethyl-5-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3-Cyano-3,5,5-trimethylcyclohexanone | |
CAS RN |
7027-11-4 | |
Record name | 1,3,3-Trimethyl-5-oxocyclohexanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7027-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyano-3,5,5-trimethylcyclohexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007027114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC171143 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171143 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanecarbonitrile, 1,3,3-trimethyl-5-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Oxo-1,3,3-trimethylcyclohexanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyano-3,5,5-trimethylcyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.093 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CYANO-3,5,5-TRIMETHYLCYCLOHEXANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IBM7D6DSA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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